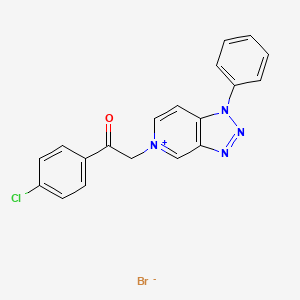
C19H14BrClN4O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H14BrClN4O is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H14BrClN4O typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor molecule, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
C19H14BrClN4O: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
C19H14BrClN4O: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism by which C19H14BrClN4O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
C19H14BrN4O: Lacks the chlorine atom, which may affect its reactivity and biological activity.
C19H14ClN4O: Lacks the bromine atom, potentially altering its chemical properties.
C19H14BrClN4: Lacks the oxygen atom, which can influence its solubility and interaction with biological targets.
Uniqueness
C19H14BrClN4O: is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of these halogens with nitrogen and oxygen atoms provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C19H14BrClN4O |
|---|---|
分子量 |
429.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(1-phenyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide |
InChI |
InChI=1S/C19H14ClN4O.BrH/c20-15-8-6-14(7-9-15)19(25)13-23-11-10-18-17(12-23)21-22-24(18)16-4-2-1-3-5-16;/h1-12H,13H2;1H/q+1;/p-1 |
InChIキー |
HDNPUHYRPLUTJM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=[N+](C=C3)CC(=O)C4=CC=C(C=C4)Cl)N=N2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


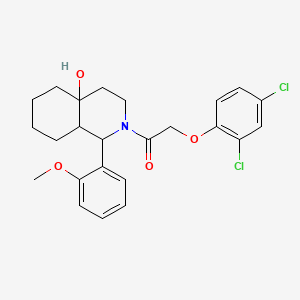
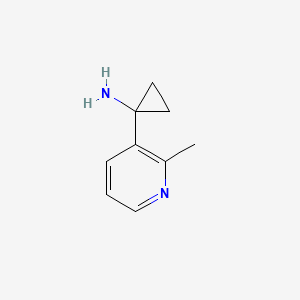
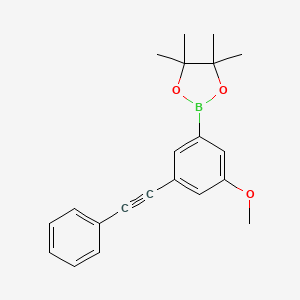
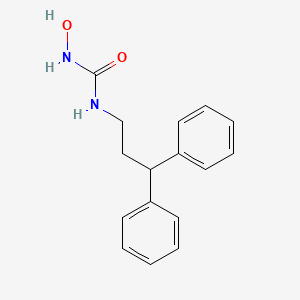


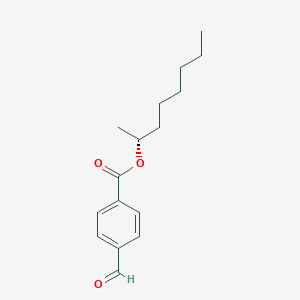

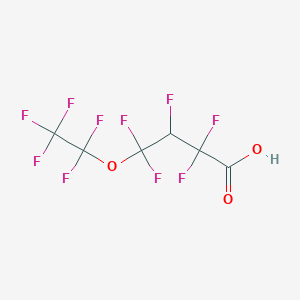
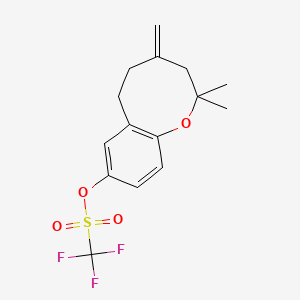
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)

